5,6-二氟-1-茚满酮

概述

描述

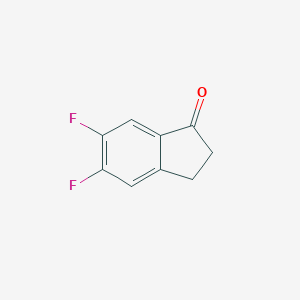

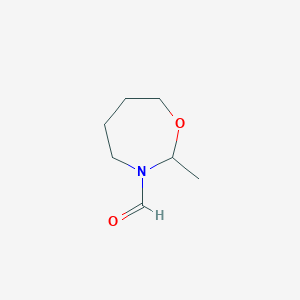

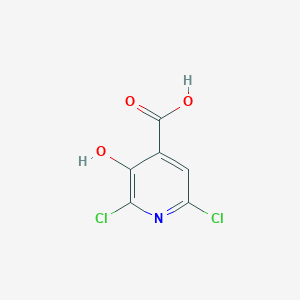

5,6-Difluoro-1-indanone is a fluorinated indanone derivative. Fluorinated organic compounds, including indanones, are of significant interest in the fields of pharmaceuticals and materials science due to their enhanced lipophilicity, bioavailability, and unique physical and chemical properties. The incorporation of fluorine atoms into organic molecules often results in compounds with desirable and improved characteristics for various applications.

Synthesis Analysis

The synthesis of fluorinated indanones, such as 5,6-difluoro-1-indanone, typically involves Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with fluoro-containing precursors under superacidic conditions. These methods provide efficient pathways to indanones with fluorinated substituents, which play a crucial role in enhancing the compounds' bioactive and physical properties. Notably, the synthesis of trifluoromethylated indanones and related compounds has been detailed, showcasing the importance of superacidic activation and structure energy calculations for optimizing the synthesis routes (Prakash et al., 2010).

科学研究应用

生物质降解: 已研究包括与 5,6-二氟-1-茚满酮 结构相关的化合物在内的茚满酮衍生物,及其与生物质降解相关的能量特性。这项研究涉及量热技术和计算方法,以了解它们的燃烧和升华焓,以及它们的分子结构和各种取代的能量效应 (Silva, Lima, & Ribeiro da Silva, 2018).

合成和表征用于各种应用: 研究集中在合成和表征各种茚满酮衍生物,用于农药、医药、染料和功能材料。这些衍生物以其独特的物理和化学性质以及生物活性而著称 (Qian, 2014).

有机太阳能电池中的电子受体: 已设计出基于 5,6-二氟-1-茚满酮的氟化电子受体,用于有机太阳能电池。这项研究表明,使用这种材料的有机太阳能电池的结晶度、分子堆积和能量转换效率得到改善 (Dai et al., 2020).

抗菌剂: 已合成出与 5,6-二氟-1-茚满酮 结构相关的化合物 5,6-二甲氧基-1-茚满酮 的新型衍生物,并发现它们表现出有希望的抗菌活性 (Patel, Bhatt, Bhatt, & Joshi, 2018).

聚合物合成中的催化: 茚满酮衍生物已用于有机金属化学,特别是在用于弹性聚丙烯形成的催化剂前体的合成中。这项研究探索了源自 2-茚满酮的双(茚基)锆配合物的合成和表征 (Dreier et al., 2000).

安全和危害

作用机制

Target of Action

The primary targets of 5,6-Difluoro-1-indanone are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Mode of Action

It is known that the compound’s fluorine atoms can form strong bonds with proteins, potentially altering their function .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant, indicating good bioavailability . The compound is also known to inhibit CYP1A2, which could affect its metabolism .

Result of Action

It is known that the compound can cause skin and eye irritation, and may have toxic effects on the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6-Difluoro-1-indanone. For instance, the compound is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment

属性

IUPAC Name |

5,6-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJRTWXVMCRBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472079 | |

| Record name | 5,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Difluoro-1-indanone | |

CAS RN |

161712-77-2 | |

| Record name | 5,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5,6-Difluoro-1-indanone in the design of FREAs?

A1: 5,6-Difluoro-1-indanone serves as the electron-deficient terminal group in many FREAs. This moiety is typically linked to an electron-rich core, forming the acceptor-donor-acceptor (A-D-A) structure common in high-performing non-fullerene acceptors [, , , ].

Q2: How does the structure of the electron-rich core, particularly the linking units, influence the properties of FREAs containing 5,6-Difluoro-1-indanone?

A2: Research shows that the choice of linking units between the electron-rich core and 5,6-Difluoro-1-indanone significantly impacts the FREA's properties. For example, using a vinylene linker results in a redshift in absorption compared to a single bond, while an acetylene linker leads to a blueshift []. These shifts directly influence the FREA's light-harvesting ability in organic solar cells. Additionally, the linking unit affects the energy levels and electron mobility, with the acetylene linker demonstrating higher electron mobility compared to single bond and vinylene linkers [].

Q3: Can alkoxylation further tune the properties of FREAs containing 5,6-Difluoro-1-indanone?

A3: Yes, introducing alkoxy groups to the core or side chains of FREAs with 5,6-Difluoro-1-indanone end groups can further fine-tune their properties. Alkoxylation on the core generally leads to redshifted absorption, a reduced bandgap, and altered energy levels, improving electron mobility and ultimately enhancing the efficiency of organic solar cells [].

Q4: Are there limitations or challenges associated with using 5,6-Difluoro-1-indanone in FREAs?

A4: While 5,6-Difluoro-1-indanone has proven valuable in FREA design, research highlights the sensitivity of FREA properties to seemingly minor structural variations. For instance, even the position of methoxy groups within the starting materials used to synthesize the electron-rich core can lead to significant differences in molecular packing, optical and electronic properties, and ultimately, the performance of the resulting organic solar cells []. This sensitivity necessitates careful consideration and optimization of the entire FREA structure, not just the 5,6-Difluoro-1-indanone unit, to achieve desired performance enhancements.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

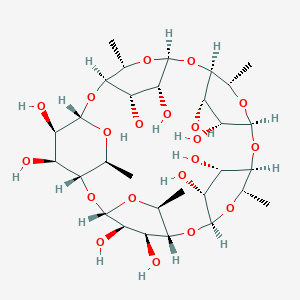

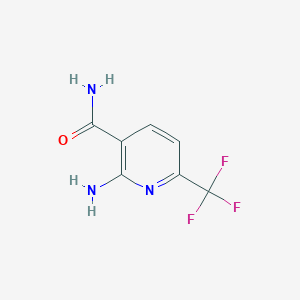

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)

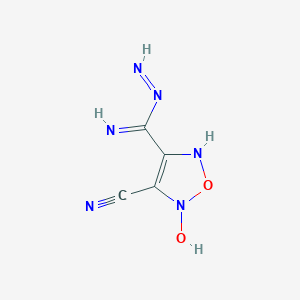

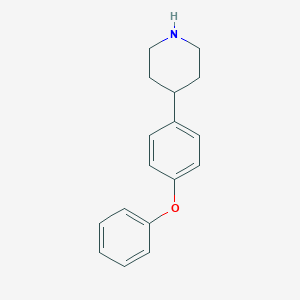

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)